

2-Bromo-5-(trifluoromethyl)thiophene CAS number 143469-22-1

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Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)thiophene

Cat. No.: B156589

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An In-Depth Technical Guide to **2-Bromo-5-(trifluoromethyl)thiophene** (CAS: 143469-22-1)

Introduction: A Privileged Scaffold in Modern Chemistry

2-Bromo-5-(trifluoromethyl)thiophene is a heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.^{[1][2]} Its structure marries the electronically rich and versatile thiophene ring with two key functional groups that impart unique and highly desirable properties. The thiophene core is a well-established pharmacophore, present in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a phenyl ring while offering distinct electronic and metabolic profiles.^[3]

The strategic placement of a bromine atom at the 2-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.^[1] Concurrently, the trifluoromethyl (CF₃) group at the 5-position exerts a powerful influence on the molecule's physicochemical properties. As a strong electron-withdrawing group, it significantly modulates the electronic nature of the thiophene ring, impacting reactivity and potential biological interactions.^[1] Furthermore, the CF₃ group is a prized motif in drug design, often enhancing metabolic stability, membrane permeability, and receptor binding affinity.^[2] This guide provides an in-depth examination of this compound's properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization in research and development.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of **2-Bromo-5-(trifluoromethyl)thiophene** are summarized below.

Property	Value	Source(s)
CAS Number	143469-22-1	[4][5][6]
Molecular Formula	C ₅ H ₂ BrF ₃ S	[1][4][5]
Molecular Weight	231.03 g/mol	[1][4][5]
Physical Form	Solid or Liquid	[1]
Purity	Typically ≥95%	[2][7]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C.[6]	[6]
SMILES	FC(F)(F)c1cc(Br)sc1	[1][4][6]
InChI Key	YEOCVAKZWADJPV-UHFFFAOYSA-N	

Safety & Handling

As a halogenated and fluorinated organic compound, **2-Bromo-5-(trifluoromethyl)thiophene** requires careful handling in a well-ventilated chemical fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8][9]

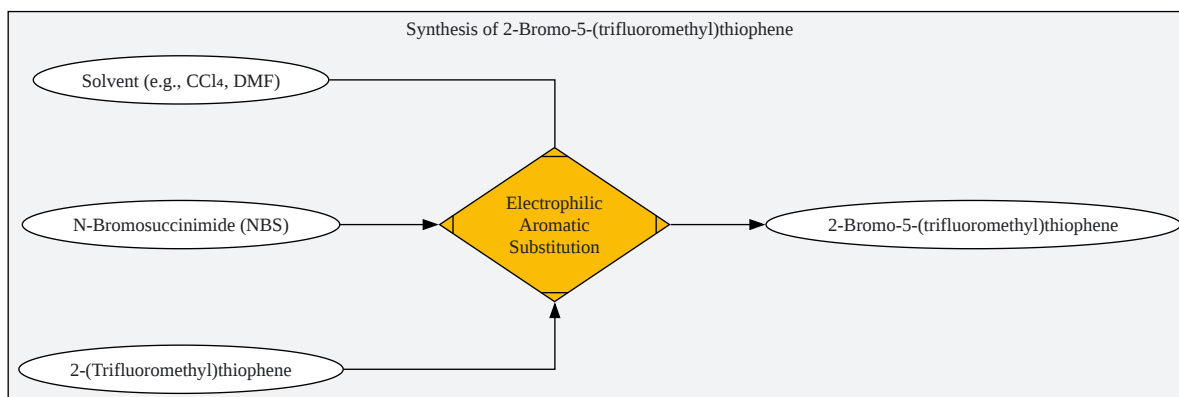
- Signal Word: Danger
- GHS Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)
- Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis & Spectroscopic Characterization

While multiple commercial suppliers offer this reagent, understanding its synthesis provides context for potential impurities and reaction planning. A common and logical synthetic route involves the regioselective bromination of the precursor, 2-(trifluoromethyl)thiophene.

Proposed Synthesis Workflow



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Caption: Proposed synthesis via electrophilic bromination.

Causality of Experimental Choice: The trifluoromethyl group is a deactivating, meta-directing group in classical electrophilic aromatic substitution. However, in the electron-rich thiophene

ring system, the directing effect is often governed by the sulfur atom, which strongly favors substitution at the adjacent α -positions (C2 and C5). Since the C2 position is already occupied by the CF_3 group, the incoming electrophile (Br^+) is directed to the other α -position, C5. N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective bromination as it provides a low concentration of Br_2 in situ, minimizing side reactions like polybromination that can occur with elemental bromine.^[10]

Spectroscopic Data

While a dedicated spectrum for this specific compound is not readily available in the public search results, its ^1H NMR spectrum can be predicted based on analogous structures like 2-bromothiophene and 2-bromo-5-chlorothiophene.^{[11][12]} The spectrum would be expected to show two doublets in the aromatic region (approx. 7.0-7.6 ppm), corresponding to the two coupled protons on the thiophene ring. The coupling constant (J-value) would be characteristic of a 3,4-coupling in a thiophene ring.

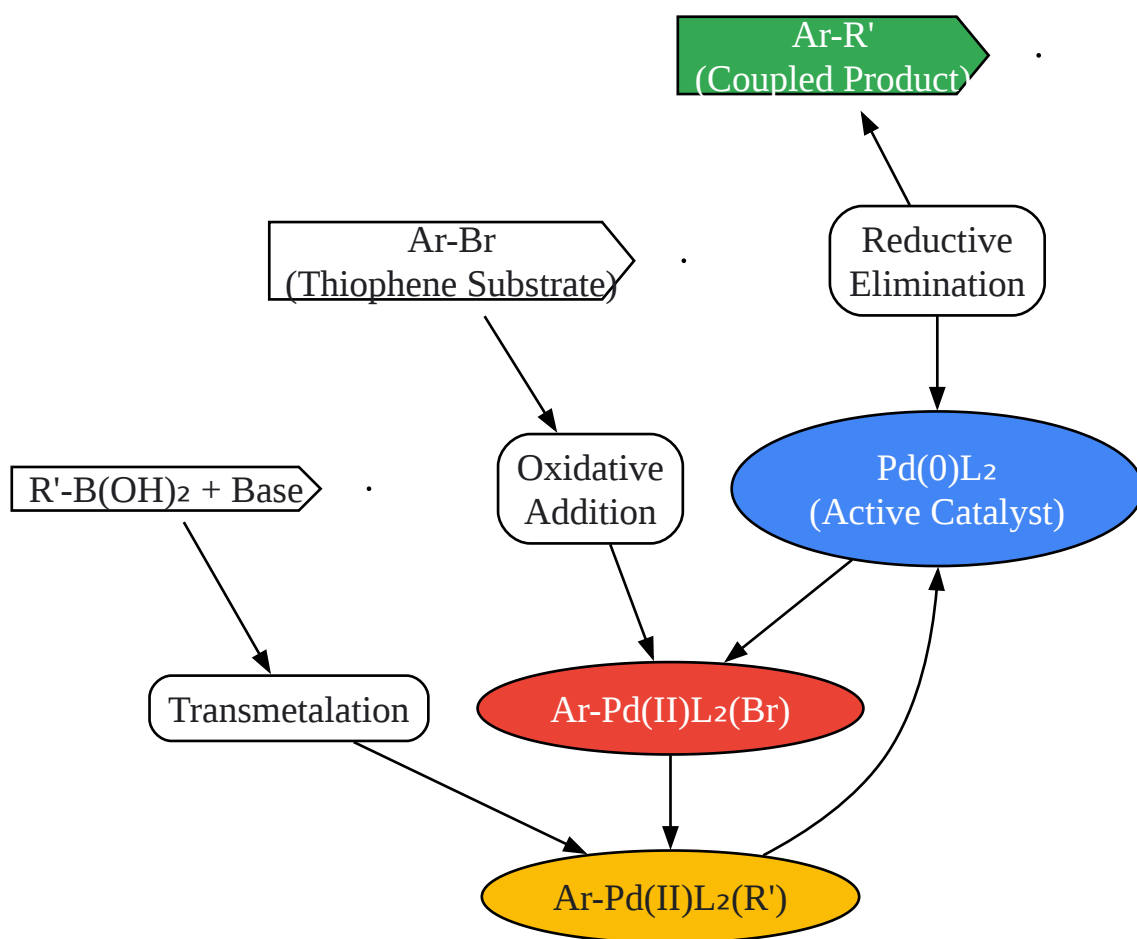
Chemical Reactivity & Synthetic Applications

The utility of **2-Bromo-5-(trifluoromethyl)thiophene** lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a prime site for oxidative addition to a $\text{Pd}(0)$ catalyst, initiating catalytic cycles that form new bonds critical to drug discovery and materials science.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds due to the operational simplicity, high functional group tolerance, and the low toxicity of the boronic acid byproducts.^{[13][14][15]}

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of ligand is critical; electron-rich, bulky phosphine ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. The base (e.g., K_3PO_4 , K_2CO_3) is essential for activating the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.^[14]



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Step-by-Step Experimental Protocol (General):

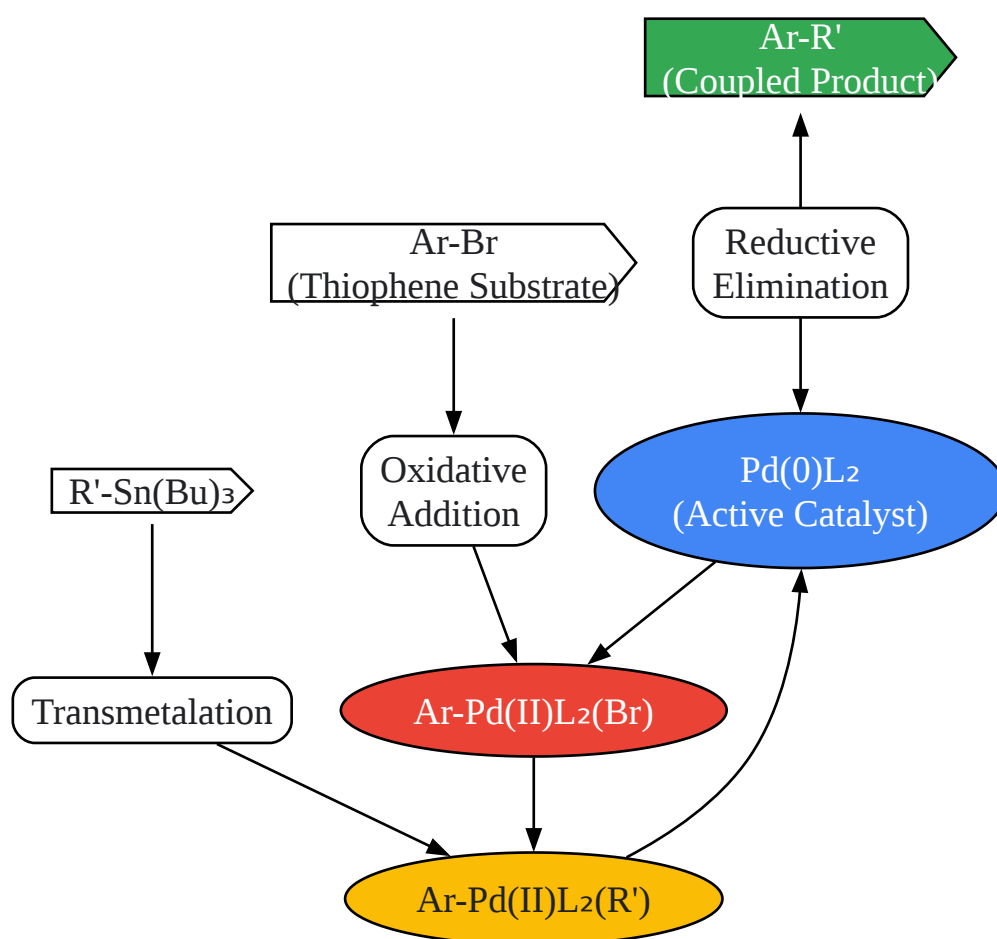
- Inert Atmosphere: To a flame-dried Schlenk flask, add **2-Bromo-5-(trifluoromethyl)thiophene** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).
- Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1).^[10]

- Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[\[10\]](#)
- Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling: Alternative C-C Bond Formation

The Stille coupling utilizes an organostannane (organotin) reagent as the coupling partner.[\[16\]](#) A key advantage is the stability and inertness of organostannanes to many reaction conditions, although the toxicity of tin compounds is a significant drawback that necessitates careful handling and purification.[\[16\]](#)[\[17\]](#)

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling.[\[17\]](#) Additives such as Cu(I) salts or fluoride ions can accelerate the transmetalation step, which is often the rate-determining step in the cycle.[\[16\]](#)[\[18\]](#)



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

Step-by-Step Experimental Protocol (General):

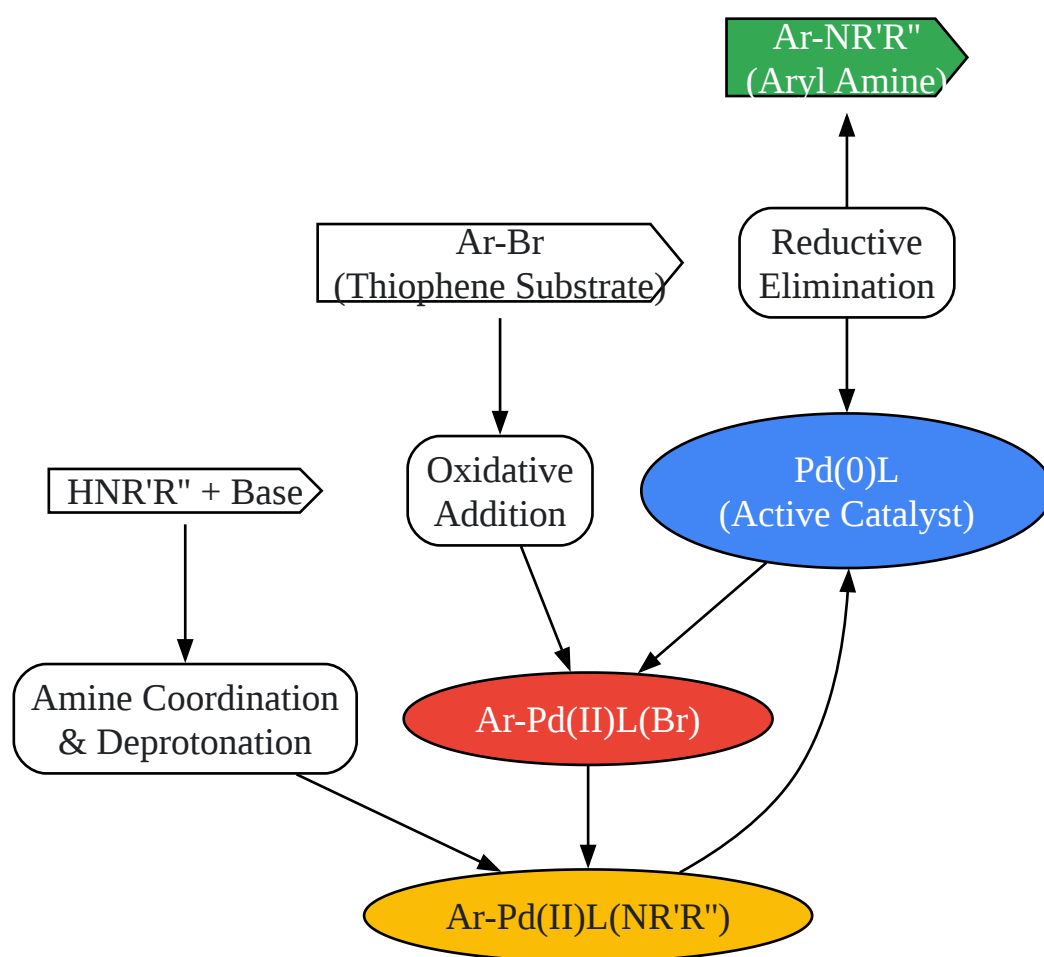
- **Inert Atmosphere:** In a flame-dried flask under an inert atmosphere, dissolve **2-Bromo-5-(trifluoromethyl)thiophene** (1.0 eq) and the organostannane reagent (1.1-1.2 eq) in a degassed anhydrous solvent such as toluene or DMF.[18][19]
- **Catalyst Addition:** Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).[19]
- **Additives (Optional):** If required, add a co-catalyst like CuI.
- **Reaction:** Heat the mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

- Work-up: After cooling, dilute the reaction mixture with a solvent like ethyl acetate. To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF), which precipitates insoluble tin fluorides that can be filtered off.[\[19\]](#)
- Purification: Further wash the organic layer with water and brine, dry it, and concentrate. Purify the residue via column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a transformative method for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[\[20\]](#)[\[21\]](#) This reaction couples aryl halides with primary or secondary amines, overcoming the limitations of older, harsher methods.[\[20\]](#)[\[22\]](#)

Mechanistic Rationale: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial C-N reductive elimination step from the palladium-amido complex.[\[23\]](#)[\[24\]](#) A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, allowing it to coordinate to the palladium center.
[\[23\]](#)



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Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol (General):

- **Inert Atmosphere:** To an oven-dried vial or flask, add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
- **Reagent Addition:** Add **2-Bromo-5-(trifluoromethyl)thiophene** (1.0 eq) and the amine coupling partner (1.2 eq).
- **Solvent Addition:** Seal the vessel and add a degassed, anhydrous solvent (e.g., toluene, dioxane) via syringe.

- Reaction: Place the reaction in a preheated oil bath or heating block (typically 80-110 °C) and stir for the required time (monitor by LC-MS or GC-MS).
- Work-up: After cooling, pass the reaction mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate.
- Purification: Purify the resulting residue by flash column chromatography to isolate the desired aryl amine product.

Conclusion

2-Bromo-5-(trifluoromethyl)thiophene is a powerful and versatile building block for modern organic synthesis. Its value is derived from the synergistic combination of a reactive bromine handle, a stabilizing thiophene core, and the influential trifluoromethyl group. A comprehensive understanding of its properties, safe handling procedures, and reactivity in cornerstone reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings empowers researchers to strategically incorporate this reagent into synthetic routes for novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful application of this important chemical intermediate.

References

- CAS NO. 143469-22-1 | **2-Bromo-5-(trifluoromethyl)thiophene**. (n.d.). Arctom.
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- **2-Bromo-5-(trifluoromethyl)thiophene**. (n.d.). MySkinRecipes.
- Rizwan, K., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. *Chemistry Central Journal*, 11(1), 8.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Stille Coupling. (n.d.). OpenOChem Learn.
- The Stille Reaction. (n.d.). Myers Group, Harvard University.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey.
- **2-Bromo-5-(trifluoromethyl)thiophene**. (n.d.). PubChem.

- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 43-73.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Rasool, N., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(12), 2090.

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Sources

- 1. CAS 143469-22-1: 2-Bromo-5-(trifluoromethyl)thiophene [cymitquimica.com]
- 2. 2-Bromo-5-(trifluoromethyl)thiophene [myskinrecipes.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. scbt.com [scbt.com]
- 6. 143469-22-1|2-Bromo-5-(trifluoromethyl)thiophene|BLD Pharm [bldpharm.com]
- 7. 143469-22-1 Cas No. | 2-Bromo-5-trifluoromethyl-thiophene | Apollo [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR [m.chemicalbook.com]
- 12. 2-Bromothiophene(1003-09-4) 1H NMR [m.chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chem.libretexts.org [chem.libretexts.org]
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